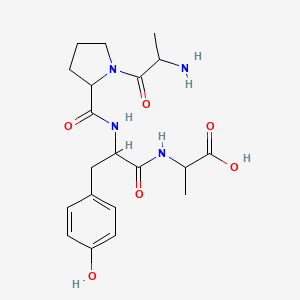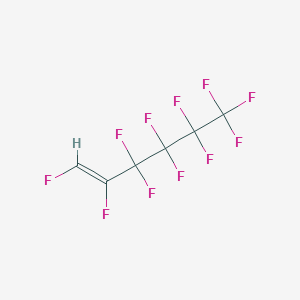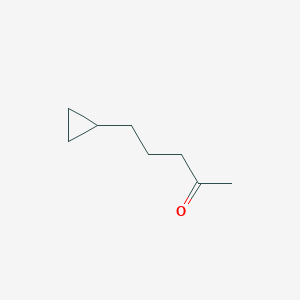
Disodium;sulfanide;pentahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium sulfanide pentahydrate, also known as sodium sulfide pentahydrate, is a chemical compound with the formula Na₂S·5H₂O. It is a colorless, crystalline solid that is highly soluble in water and slightly soluble in alcohol. This compound is commonly used in various industrial processes and scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Disodium sulfanide pentahydrate can be synthesized through several methods. One common method involves the reaction of sodium hydroxide (NaOH) with hydrogen sulfide (H₂S) gas. The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the pentahydrate form.
Industrial Production Methods
In industrial settings, disodium sulfanide pentahydrate is often produced by the reduction of sodium sulfate (Na₂SO₄) with carbon at high temperatures. The reaction produces sodium sulfide (Na₂S), which is then hydrated to form the pentahydrate. This method is widely used due to its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
Disodium sulfanide pentahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sodium sulfate (Na₂SO₄).
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions, where the sulfide ion (S²⁻) replaces other anions in compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: It can reduce metal ions such as copper(II) ions (Cu²⁺) to copper(I) ions (Cu⁺).
Substitution: It reacts with halides such as sodium chloride (NaCl) to form sodium sulfide (Na₂S) and the corresponding halide salt.
Major Products Formed
Oxidation: Sodium sulfate (Na₂SO₄)
Reduction: Metal sulfides (e.g., Cu₂S)
Substitution: Various sulfide salts
科学的研究の応用
Disodium sulfanide pentahydrate has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organosulfur compounds and as a reducing agent in various chemical reactions.
Biology: It is used in the study of sulfur metabolism and as a source of sulfide ions in biochemical assays.
Industry: It is used in the production of dyes, rubber chemicals, and as a flotation agent in mineral processing.
作用機序
The mechanism of action of disodium sulfanide pentahydrate involves the release of sulfide ions (S²⁻) in aqueous solutions. These ions can interact with various molecular targets, including metal ions and organic compounds, leading to the formation of new chemical species. The sulfide ions can also participate in redox reactions, acting as either reducing agents or nucleophiles in substitution reactions.
類似化合物との比較
Disodium sulfanide pentahydrate can be compared with other similar compounds, such as:
Sodium sulfide nonahydrate (Na₂S·9H₂O): Similar in chemical properties but with a different hydration state.
Sodium hydrosulfide (NaHS): Contains one less sodium ion and is used in similar applications.
Sodium thiosulfate (Na₂S₂O₃): Used in different industrial and medical applications, such as gold extraction and as an antidote for cyanide poisoning.
Disodium sulfanide pentahydrate is unique due to its specific hydration state, which affects its solubility and reactivity in various chemical processes.
特性
分子式 |
H11Na2O5S+ |
|---|---|
分子量 |
169.13 g/mol |
IUPAC名 |
disodium;sulfanide;pentahydrate |
InChI |
InChI=1S/2Na.5H2O.H2S/h;;6*1H2/q2*+1;;;;;;/p-1 |
InChIキー |
IXUWHGFBWSTBCN-UHFFFAOYSA-M |
正規SMILES |
O.O.O.O.O.[Na+].[Na+].[SH-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12107120.png)

![4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid](/img/structure/B12107136.png)








